N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a benzofuran-isoxazole moiety linked via a methylene group to a sulfamoyl-substituted benzamide. The 4-(N,N-dimethylsulfamoyl)benzamide group introduces sulfonamide functionality, often associated with enzyme inhibition (e.g., carbonic anhydrases, kinases).
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-24(2)30(26,27)17-9-7-14(8-10-17)21(25)22-13-16-12-20(29-23-16)19-11-15-5-3-4-6-18(15)28-19/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHMRZELIHHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions One common approach starts with the preparation of the benzofuran and isoxazole intermediates, which are then coupled through a series of reactions involving reagents such as coupling agents and catalysts
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions including:
Oxidation: This reaction can modify the functional groups on the benzofuran or isoxazole rings.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression and cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells, suggesting a promising avenue for cancer treatment development.
1.2 Antimicrobial Activity
The benzofuran and isoxazole moieties present in the compound have been associated with antimicrobial properties. Research has demonstrated that derivatives containing these structural features can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The specific mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
2.1 Enzyme Inhibition
The compound's structural components allow it to interact with various enzymes, potentially serving as inhibitors. For example, studies on related benzofuran derivatives have shown significant inhibition of bacterial tyrosinase, an enzyme involved in melanin production. This activity could be harnessed for therapeutic applications in treating hyperpigmentation disorders .
2.2 Neuroprotective Effects
Given the structural similarities to compounds known for neuroprotective properties, this compound may also possess potential in neurodegenerative disease research. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .
Synthesis and Development
3.1 Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions involving benzofuran and isoxazole intermediates. Techniques such as ultrasonic-assisted synthesis have been explored to enhance yield and reduce reaction times compared to conventional methods .
3.2 Case Studies
Recent studies have focused on the pharmacokinetics and toxicity profiles of similar compounds, providing insights into their safety and efficacy for clinical applications. For example, the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of benzofuran derivatives are crucial for assessing their viability as drug candidates .
Mechanism of Action
The mechanism by which N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of these targets, leading to downstream effects that are of therapeutic or industrial interest.
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-oxadiazole derivatives)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Structural Differences: Replace the benzofuran-isoxazole with 1,3,4-oxadiazole and furan/p-methoxybenzyl substituents. Bioactivity: Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .
Thiazole Derivatives (Compounds 4d–4i)
- Examples: 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Structural Differences: Thiazole core instead of isoxazole; pyridyl and morpholine substituents. Physicochemical Properties: Melting points 180–220°C; characterized via ¹H/¹³C NMR and HRMS . Potential Applications: Suggested antimicrobial or kinase-modulating roles due to thiazole’s prevalence in such agents .
Isoxazole-Containing Analogues
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide
- Similarity Score : 0.94 .
- Structural Overlap : Shares the isoxazole-sulfamoyl-phenyl backbone but substitutes benzamide with chloroacetamide.
- Implications : The chloroacetamide group may enhance electrophilic reactivity, altering target selectivity .
Comparative Analysis Table
Key Findings
Heterocyclic Core Impact :
- Isoxazole and oxadiazole derivatives (e.g., LMM5/11) exhibit antifungal activity, suggesting the target compound’s benzofuran-isoxazole core may similarly interact with microbial enzymes .
- Thiazole-based analogues prioritize solubility and synthetic accessibility, as seen in their well-documented NMR profiles .
Structural Modifications :
- Substituents on the heterocycle (e.g., benzofuran vs. furan in LMM11) significantly alter bioactivity. Benzofuran’s extended π-system may enhance target binding compared to simpler furans .
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, an isoxazole ring, and a dimethylsulfamoyl group. Its molecular formula is C₁₈H₁₈N₄O₃S, and it has a molecular weight of 370.43 g/mol.
Structural Characteristics
| Atom | Coordinates (x, y, z) | Uiso (Ų) |
|---|---|---|
| O1 | 0.40708, 0.60784, 0.41561 | 0.0474 |
| N1 | 0.74342, 0.4200, 0.5970 | 0.1075 |
| C1 | 0.35427, 0.6411, 0.3272 | 0.0468 |
| ... | ... | ... |
The crystal structure analysis indicates that the compound exhibits a twisted conformation with significant dihedral angles between its aromatic rings, influencing its biological interactions and solubility properties .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
The compound has been evaluated for its anticancer potential in several in vitro studies. In one notable study, it was found to induce apoptosis in cancer cell lines through the activation of specific caspases and modulation of signaling pathways involved in cell survival . The mechanism appears to involve the inhibition of key enzymes responsible for cancer cell proliferation.
Study on Antimicrobial Efficacy
In a comparative study involving multiple compounds with similar structures, this compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : Ranging from 10 to 50 µg/mL against tested strains.
- Mechanism : Disruption of bacterial cell membrane integrity.
This study underscores the potential application of this compound in developing new antibiotics .
Evaluation of Anticancer Effects
A recent experimental study assessed the effects of this compound on human breast cancer cells (MCF-7). The findings included:
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves three critical stages:
- Heterocyclic core formation : The benzofuran-isoxazole scaffold is constructed via cyclocondensation of hydroxylamine derivatives with acetylene precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Amidation : The sulfamoylbenzamide moiety is introduced via coupling reactions, typically using carbodiimide-based activating agents (e.g., EDC or DCC) in dichloromethane or THF at 0–25°C. Amine intermediates are reacted with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under inert atmospheres .
- Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures .
Basic: How is compound purity validated, and what analytical techniques are essential?
Purity is assessed using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
- NMR spectroscopy : H and C NMR verify structural integrity, with characteristic peaks for the benzofuran (δ 7.2–7.8 ppm, aromatic protons), isoxazole (δ 6.5–6.7 ppm), and dimethylsulfamoyl groups (δ 2.8–3.1 ppm, N-CH) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Yield optimization requires:
- Solvent selection : Switching from THF to acetonitrile improves amidation efficiency due to better solubility of sulfamoyl intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling reactions in heterocycle formation, reducing side-product generation .
- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal temperature (60–80°C) and stoichiometric ratios (1.2:1 acyl chloride:amine) .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Functional group substitution : Analog libraries are generated by replacing the dimethylsulfamoyl group with methylsulfonyl or trifluoromethyl variants. Bioactivity is tested against enzyme targets (e.g., HDACs or kinases) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., sulfamoyl interactions with catalytic lysine residues in enzymes) .
- Pharmacophore mapping : QSAR models correlate logP values (2.5–3.5) with cellular permeability using Molinspiration or MOE software .
Advanced: How are intermolecular interactions with biological targets characterized?
Key techniques include:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized proteins, with reported K values in the nM-µM range .
- Fluorescence polarization : Quantifies competitive displacement of fluorescent probes (e.g., FITC-labeled inhibitors) in enzyme inhibition assays .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., sulfamoyl oxygen interactions with His159 in target enzymes) at 1.8–2.2 Å resolution .
Advanced: How do structural analogs address contradictory bioactivity data in different assay systems?
Discrepancies arise from:
- Solubility differences : Analogs with logD >3 show reduced activity in aqueous assays but enhanced cell-membrane penetration. Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Metabolic stability : Liver microsome assays (human/rat) identify rapid degradation of the benzofuran moiety, prompting substitution with electron-withdrawing groups (e.g., Cl or CF) to improve half-life .
- Off-target effects : Selectivity profiling via kinome-wide screening (e.g., Eurofins KinaseProfiler) distinguishes primary targets from secondary hits .
Basic: What safety precautions are critical during handling?
- Toxicology : LD data for related sulfonamides suggest acute toxicity (oral, rat) at >500 mg/kg. Use PPE (gloves, goggles) and work in fume hoods .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with 10% NaHCO before disposal .
Advanced: How is crystallinity evaluated for formulation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
